2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a brominated phenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with an acetamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the phenoxy moiety.
Reduction: Reduction reactions can target the oxadiazole ring and the acetamide group.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Research may explore its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the oxadiazole ring are likely to play key roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 2-(4-fluoro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This can lead to differences in biological activity and chemical behavior, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C23H26BrN3O3 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H26BrN3O3/c1-14(2)27(21(28)13-29-19-10-16(4)22(24)17(5)11-19)12-20-25-23(26-30-20)18-8-6-7-15(3)9-18/h6-11,14H,12-13H2,1-5H3 |
InChI Key |
XWTSCFXYZLBMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=C(C(=C3)C)Br)C |
Origin of Product |
United States |
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